2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a chloro and methyl group attached to the benzene ring, along with an ethylamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 3-chloro-5-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Hydrochloride Salt: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2-(3-Chloro-5-methylphenyl)ethan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenethylamine
Properties
Molecular Formula |
C9H13Cl2N |
---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(3-chloro-5-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-4-8(2-3-11)6-9(10)5-7;/h4-6H,2-3,11H2,1H3;1H |
InChI Key |
PTZVMHIXGRCZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CCN.Cl |
Origin of Product |
United States |
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